4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with benzyl isocyanate, followed by cyclization with triethyl orthoformate and subsequent hydrolysis . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-Benzyl-7-oxo-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one.
Reduction: Formation of 4-Benzyl-7-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it can inhibit kinases by forming hydrogen bonds with key amino acid residues in the enzyme’s active site . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolophthalazine: Known for its inhibitory activity against bromodomains.
Thiazolo[4,5-b]pyridine: Exhibits a range of medicinal properties, including anticancer and antimicrobial activities.
Uniqueness
4-Benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific structural features, such as the presence of a benzyl group and a hydroxyl group at specific positions. These features contribute to its distinct biological activities and make it a valuable compound for drug discovery and development.
Properties
CAS No. |
305805-20-3 |
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Molecular Formula |
C16H12N4O2 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
4-benzyl-7-hydroxy-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C16H12N4O2/c21-12-6-7-14-13(8-12)15(22)19(16-18-17-10-20(14)16)9-11-4-2-1-3-5-11/h1-8,10,21H,9H2 |
InChI Key |
MRBFFQKNEGVJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)O)N4C2=NN=C4 |
Origin of Product |
United States |
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